molecular formula C18H13F3N2OS B2504140 2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 670270-64-1

2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2504140
CAS RN: 670270-64-1
M. Wt: 362.37
InChI Key: GPTCUWPTKJAEJI-UHFFFAOYSA-N
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Description

The compound "2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure similar to naphthalene but with a nitrogen atom in one of the rings. This class of compounds, particularly those with substitutions that include acetamide groups, has been extensively studied for various biological activities, including antitubercular, antidepressant, and antimicrobial properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the introduction of various substituents to the quinoline core to enhance biological activity. For instance, a series of 2-(quinoline-4-yloxy)acetamides was synthesized using cycloalkyl and electron-donating groups to decrease carbonyl electrophilicity, leading to potent antitubercular agents . Another method includes the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions to produce polysubstituted quinolin-2(1H)-ones . These synthetic approaches highlight the versatility and the potential for structural diversity within the quinoline acetamide class of compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their biological activity. For example, the spatial orientation of amide derivatives can affect anion coordination, as seen in the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which adopts a tweezer-like geometry . The molecular structure can also dictate the self-assembly of molecules, leading to channel-like structures through weak interactions .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The 2-(quinoline-4-yloxy)acetamides, for instance, have shown activity against Mycobacterium tuberculosis strains, indicating that these compounds can interact with biological targets such as the cytochrome bc1 complex . The chemical stability and reactivity of these compounds are crucial for their function as potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, permeability, and metabolic stability, are critical for their drug-like characteristics. The leading compounds in the 2-(quinoline-4-yloxy)acetamide series exhibited good kinetic solubility, high permeability, and a low rate of in vitro metabolism, which are desirable properties for oral administration and in vivo effectiveness . These properties are essential for the further development of these compounds as drug candidates.

Scientific Research Applications

Chemical Properties and Structural Analysis

  • The study by Kalita & Baruah (2010) explored different spatial orientations of amide derivatives, including compounds related to "2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide," demonstrating their complex geometries and interactions such as weak C–H⋯π and C–H⋯O interactions that contribute to channel-like structures in their crystalline forms (D. Kalita & J. Baruah, 2010).
  • Karmakar, Sarma, & Baruah (2007) analyzed the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing how the crystal structure and fluorescence emission of these compounds are influenced by protonation and interaction with other molecules (A. Karmakar, R. Sarma, & J. Baruah, 2007).

Biological Activities and Potential Therapeutic Uses

  • Pissinate et al. (2016) described the potent in vitro inhibition of Mycobacterium tuberculosis growth by 2-(quinolin-4-yloxy)acetamides, highlighting their activity against drug-resistant strains and lack of apparent toxicity, indicating a potential for developing new antitubercular therapies (K. Pissinate et al., 2016).
  • Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, demonstrating high selectivity and sensitivity for detecting cadmium ions, showcasing the application of quinoline derivatives in environmental monitoring and bioimaging (Xiaoyan Zhou et al., 2012).

Antimicrobial and Antiprotozoal Activities

  • Patel et al. (2017) explored the antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting the potential of these compounds in treating infectious diseases (N. Patel et al., 2017).

properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)13-6-2-4-8-15(13)22-16(24)11-25-17-10-9-12-5-1-3-7-14(12)23-17/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTCUWPTKJAEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide

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